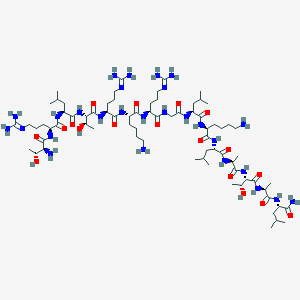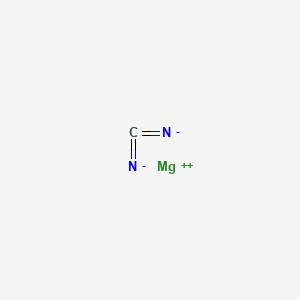
Azanium;2-decoxyethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable ingredient in detergents, personal care products, and other formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt typically involves the following steps:
Ethoxylation: Ethylene oxide is reacted with a fatty alcohol (decanol) to form poly(oxy-1,2-ethanediyl) chains.
Sulfation: The resulting poly(oxy-1,2-ethanediyl) is then sulfated using sulfur trioxide or chlorosulfonic acid to introduce the sulfo group.
Neutralization: The sulfated product is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous processes are often employed to maximize efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids and other oxidation products.
Substitution: The sulfo group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Fatty alcohols and ethylene glycol derivatives.
Oxidation: Sulfonic acids and other oxidized derivatives.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations to enhance solubility and stability.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in detergents, cleaning agents, and personal care products for its emulsifying and foaming properties.
Mécanisme D'action
The primary mechanism of action of Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt is its ability to reduce surface tension and form micelles. This allows it to solubilize hydrophobic substances in aqueous solutions. The sulfo group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion and emulsification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(dodecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(undecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(dodecyloxy)-, potassium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt offers unique properties such as:
- Enhanced Solubility : The ammonium salt form provides better solubility in water compared to sodium or potassium salts.
- Mildness : It is less irritating to the skin, making it suitable for use in personal care products.
- Versatility : Its ability to function effectively in a wide range of pH conditions makes it a versatile ingredient in various formulations.
Propriétés
Numéro CAS |
52286-19-8 |
|---|---|
Formule moléculaire |
C12H29NO5S |
Poids moléculaire |
299.43 g/mol |
Nom IUPAC |
azanium;2-decoxyethyl sulfate |
InChI |
InChI=1S/C12H26O5S.H3N/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
Clé InChI |
LNZKDDBQQNESKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Numéros CAS associés |
52286-19-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)


![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)


![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)

![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

